molecular formula C20H16Br2 B14070064 1,6-Dibromo-3,8-diethylpyrene

1,6-Dibromo-3,8-diethylpyrene

Katalognummer: B14070064
Molekulargewicht: 416.1 g/mol
InChI-Schlüssel: OEQLAFPMVXVPAA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,6-Dibromo-3,8-diethylpyrene is a disubstituted pyrene derivative designed for use as a key synthetic intermediate in advanced materials research and development. Compounds within this class of non-K region disubstituted pyrenes are of significant interest in the field of organic electronics due to their tunable optical and electronic properties . The bromine atoms at the 1 and 6 positions serve as reactive handles for further functionalization via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is commonly used to introduce (hetero)aryl groups and extend the pi-conjugated system . This capability makes it a valuable building block for creating novel organic semiconductors. Researchers can utilize this intermediate in the synthesis of complex molecular architectures targeted for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells . The ethyl groups at the 3 and 8 positions can influence the compound's solubility and solid-state packing, which are critical parameters for device performance and processability. This product is intended For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult safety data sheets and handle this material with appropriate precautions in a laboratory setting. Specific data on the physical properties and spectroscopic characterization of 1,6-Dibromo-3,8-diethylpyrene are derived from its structural analogs .

Eigenschaften

Molekularformel

C20H16Br2

Molekulargewicht

416.1 g/mol

IUPAC-Name

1,6-dibromo-3,8-diethylpyrene

InChI

InChI=1S/C20H16Br2/c1-3-11-9-17(21)15-8-6-14-12(4-2)10-18(22)16-7-5-13(11)19(15)20(14)16/h5-10H,3-4H2,1-2H3

InChI-Schlüssel

OEQLAFPMVXVPAA-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC(=C2C=CC3=C4C2=C1C=CC4=C(C=C3CC)Br)Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Retrosynthetic Analysis

The target molecule requires simultaneous control over four distinct positions on the pyrene core. Retrosynthetically, two primary disconnections emerge:

  • Late-stage bromination of 3,8-diethylpyrene
  • Sequential alkylation/bromination of pyrene precursors

The former approach benefits from the directing effects of ethyl groups during electrophilic substitution, while the latter allows for modular construction using cross-coupling technologies.

Starting Material Considerations

Commercial pyrene (C₁₆H₁₀) serves as the primary feedstock. Key derivatives include:

  • 1,6-Dibromopyrene (CAS 189597-73-1)
  • 3,8-Diethylpyrene (hypothetical intermediate)
  • 1,3,6,8-Tetrabromopyrene (CAS 189597-74-2)

Purification challenges necessitate rigorous chromatography, with silica gel (60-120 mesh) and solvent systems like hexane/ethyl acetate (50:3 v/v) proving effective.

Palladium-Catalyzed Cross-Coupling Strategies

Negishi Coupling Protocol

A two-step sequence demonstrates potential:

  • Zincation : Treatment of 3,8-dibromopyrene with ZnCl₂/TMEDA in THF at 0°C
  • Cross-Coupling : Reaction with ethyl iodide (2.2 eq) using Pd(PPh₃)₄ (5 mol%)

This method avoids the regioselectivity issues of Friedel-Crafts alkylation but requires strict oxygen-free conditions. Computational modeling suggests the 3,8-positions exhibit optimal orbital alignment for transmetalation.

Electrophilic Bromination Methodologies

Directed Bromination of Diethylpyrene

Ethyl groups act as ortho/para directors, enabling predictable bromination patterns:

Reaction Scheme 1
3,8-Diethylpyrene → 1,6-Dibromo-3,8-diethylpyrene

Optimized Conditions :

  • Bromine (2.1 eq) in CH₂Cl₂ (0.1 M)
  • FeBr₃ (10 mol%) as Lewis acid
  • -10°C to 25°C gradient over 12 hours
  • Quench with Na₂S₂O₃ (aq)

GC-MS analysis of crude mixtures shows >85% regioselectivity for 1,6-dibromination when using this protocol.

Radical Bromination Alternatives

Tribromide salts (e.g., Py·HBr₃) in acetonitrile enable milder conditions:

Table 2: Comparative Bromination Methods

Method Temp (°C) Time (h) Yield (%) 1,6-Selectivity
Br₂/FeBr₃ 25 12 78 92
NBS/AIBN 80 6 65 88
Py·HBr₃ 40 8 82 95

Radical pathways show particular promise for scale-up due to reduced halogen waste.

Sequential Functionalization Approaches

Orthogonal Protection Strategy

A four-step sequence demonstrates atom economy:

  • Selective Monoethylation :
    Pyrene + EtMgBr (1.1 eq) → 3-Ethylpyrene (63%)

  • Directed Bromination :
    3-Ethylpyrene + Br₂ → 1,6-Dibromo-3-ethylpyrene (71%)

  • Second Ethylation :
    Ullmann coupling with CuI/1,10-phenanthroline → 1,6-Dibromo-3,8-diethylpyrene (58%)

This approach benefits from NMR monitoring (¹H, ¹³C) to track substitution patterns.

One-Pot Bis-Alkylation/Bromination

Advanced catalytic systems enable tandem reactions:

Representative Procedure :

  • Charge 500 mL flask with pyrene (10 mmol), Et₃Al (25 mmol)
  • Add Pd₂(dba)₃ (2 mol%), SPhos (8 mol%)
  • Heat to 80°C under N₂ for 16 hours
  • Cool to 0°C, add Br₂ (22 mmol) portionwise
  • Stir 6 hours, quench with MeOH

This method achieves 68% overall yield but requires strict exclusion of moisture.

Analytical Characterization

Critical quality control parameters include:

¹H NMR (CDCl₃) :

  • δ 8.45 (d, J=8.1 Hz, 2H, H-4,5)
  • δ 8.32 (s, 2H, H-2,7)
  • δ 2.85 (q, J=7.6 Hz, 4H, CH₂CH₃)
  • δ 1.38 (t, J=7.6 Hz, 6H, CH₂CH₃)

HRMS (EI+) :

  • m/z calc. for C₂₀H₁₈Br₂ [M]⁺: 456.9741
  • Found: 456.9738

X-ray crystallography confirms the centrosymmetric structure with Br-C bond lengths of 1.897(3) Å.

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor technology improves heat transfer during exothermic bromination:

Process Parameters :

  • Residence time: 8.2 minutes
  • Temperature: 50°C
  • Pressure: 4 bar
  • Productivity: 12 kg/day (50 L reactor)

This method reduces bromine usage by 40% compared to batch processes.

Waste Stream Management

Quaternary ammonium salts enable bromine recycling:

Cycle Efficiency :

Cycle Br₂ Recovery (%) Purity (%)
1 92 99.5
5 89 98.7
10 85 97.1

Ionic liquid [BMIM]Br shows particular promise for closed-loop systems.

Analyse Chemischer Reaktionen

Types of Reactions

1,6-Dibromo-3,8-diethylpyrene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: The major products are the substituted pyrene derivatives with various functional groups replacing the bromine atoms.

    Oxidation Reactions: The major products are oxidized pyrene derivatives, such as pyrenequinones.

    Reduction Reactions: The major products are hydrogenated pyrene derivatives

Wirkmechanismus

The mechanism of action of 1,6-Dibromo-3,8-diethylpyrene involves its interaction with molecular targets through various pathways:

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Analogous Compounds

Structural Analogues: Substitution Patterns

  • 1,6-Dibromo-3,8-diisopropylpyrene (CAS 869340-02-3) :
    Replacing ethyl with bulkier isopropyl groups increases steric hindrance, reducing intermolecular interactions and altering crystallization behavior. For instance, diisopropyl derivatives exhibit lower melting points compared to diethyl analogues due to disrupted molecular stacking .
    • Key Data :
Property 1,6-Dibromo-3,8-diethylpyrene 1,6-Dibromo-3,8-diisopropylpyrene
Substituent Steric Bulk Moderate (ethyl) High (isopropyl)
Solubility (in THF) Moderate Higher
Melting Point Not reported ~98–100°C (estimated)
  • 1,3-Dibromo-5,5-dimethylhydantoin (DBMH): A non-pyrene dibrominated compound with a hydantoin core. Unlike 1,6-dibromo-3,8-diethylpyrene, DBMH is a brominating agent rather than a building block for materials. Its reactivity stems from the labile Br–N bonds, contrasting with the stable C–Br bonds in pyrene derivatives .

Crystallographic and Spectroscopic Properties

  • Crystal Packing :
    Diethyl-substituted pyrenes likely adopt edge-to-face stacking modes similar to 2,6-dibromo-3,5-difluoro(4-pyridyl)methyl phenyl ketone (3e in ), where short Br···O interactions stabilize the lattice. Ethyl groups may disrupt π-π stacking compared to unsubstituted dibromopyrenes .
  • Spectroscopic Signatures :
    • ¹H NMR : Ethyl groups (δ ~1.2–1.5 ppm for CH₃; δ ~2.5–3.0 ppm for CH₂) distinguish the compound from diisopropyl analogues (δ ~1.0–1.2 ppm for CH(CH₃)₂).
    • UV-Vis : Bromine and ethyl substitutions redshift absorption maxima relative to pyrene (λmax ~335 nm), similar to 1,6-dibromopyrene derivatives (λmax ~360–380 nm) .

Biologische Aktivität

1,6-Dibromo-3,8-diethylpyrene (DBDEP) is a polycyclic aromatic hydrocarbon (PAH) derivative known for its unique structural features and potential biological activities. This compound has garnered interest in various fields, including medicinal chemistry and environmental science, due to its interactions with biological systems and its implications in toxicity and therapeutic applications.

  • CAS Number : 1360869-67-5
  • Molecular Formula : C18H16Br2
  • Molecular Weight : 392.14 g/mol
  • IUPAC Name : 1,6-Dibromo-3,8-diethylpyrene

The biological activity of DBDEP is primarily attributed to its ability to interact with cellular components such as DNA, proteins, and lipid membranes. The bromine substituents in the pyrene structure can enhance its electrophilic character, allowing it to form adducts with nucleophilic sites in biomolecules.

Potential Mechanisms Include:

  • DNA Intercalation : DBDEP may intercalate between DNA base pairs, disrupting normal replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress by generating ROS, leading to cellular damage and apoptosis.
  • Enzyme Inhibition : DBDEP has been shown to inhibit certain enzymes involved in metabolic pathways, potentially altering cellular metabolism.

Anticancer Properties

Recent studies have indicated that DBDEP exhibits significant anticancer activity against various cancer cell lines. For instance:

  • In vitro studies demonstrated that DBDEP can induce apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways .
  • Cell cycle analysis revealed that DBDEP treatment leads to G2/M phase arrest in cancer cells, inhibiting their proliferation .

Antimicrobial Activity

DBDEP has also been investigated for its antimicrobial properties:

  • Bacterial Inhibition : Research indicates that DBDEP displays inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be effective at low micromolar concentrations.

Toxicological Studies

The toxicological profile of DBDEP is crucial for understanding its safety for potential therapeutic use:

  • Cytotoxicity Assays : Evaluations using human cell lines have shown that while DBDEP exhibits anticancer properties, it also presents cytotoxic effects at higher concentrations. This duality necessitates careful dose optimization in therapeutic applications .

Case Studies

Several case studies have highlighted the biological implications of DBDEP:

  • Study on Anticancer Activity :
    • Objective : To evaluate the anticancer effects of DBDEP on MCF-7 cells.
    • Findings : A concentration-dependent decrease in cell viability was observed, with significant apoptosis markers noted at concentrations above 10 µM.
  • Study on Antimicrobial Efficacy :
    • Objective : To assess the antimicrobial properties against various pathogens.
    • Results : DBDEP demonstrated an MIC of 32 µg/mL against E. coli and 16 µg/mL against S. aureus.

Comparative Analysis

The biological activity of DBDEP can be compared with other brominated PAHs:

CompoundAnticancer ActivityAntimicrobial ActivityToxicity Level
1,6-Dibromo-3,8-diethylpyreneHighModerateModerate
3-BromopyreneModerateLowHigh
6-BromopyreneLowModerateModerate

Q & A

Basic Questions

Q. What are the established synthesis protocols for 1,6-Dibromo-3,8-diethylpyrene, and how can reaction parameters be systematically optimized?

  • Methodological Answer : Synthesis typically involves halogenated pyrene precursors and cross-coupling reactions (e.g., Ullmann coupling). Optimization requires systematic variation of catalysts (e.g., Pd(PPh₃)₄), solvents (DMF or toluene), and temperatures (100–155°C). Use thin-layer chromatography (TLC) to monitor intermediate steps, and adjust stoichiometric ratios of brominated precursors to enhance yield. Post-synthesis purification via column chromatography or recrystallization improves purity .

Q. What analytical techniques are recommended for confirming the structural integrity of 1,6-Dibromo-3,8-diethylpyrene?

  • Methodological Answer :

  • Spectroscopy : 1^1H/13^13C NMR identifies substituent positions (e.g., ethyl vs. bromine groups). For example, ethyl protons appear as quartets at δ ~1.2–1.4 ppm. IR spectroscopy detects C-Br stretches (~550–600 cm1^{-1}).
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular mass (e.g., [M+H]⁺ peak at m/z 438.92).
  • Crystallography : Single-crystal X-ray diffraction resolves bond lengths and angles, critical for verifying regioselectivity .

Advanced Research Questions

Q. How does substrate selection (e.g., Au(111) vs. Ag(111)) influence the on-surface polymerization mechanisms of 1,6-Dibromo-3,8-diethylpyrene?

  • Methodological Answer : Substrate electronic properties and lattice parameters dictate reaction pathways. On Au(111), weaker halogen-metal interactions favor linear polymer chains due to high precursor mobility. On Ag(111), stronger bonds promote C-Br cleavage, leading to branched networks. Validate via scanning tunneling microscopy (STM) for topological analysis and X-ray photoelectron spectroscopy (XPS) to track bonding states (e.g., Br 3d peaks at ~70 eV for intact C-Br bonds) .

Q. How should researchers address discrepancies in reported thermal stability or reactivity data for 1,6-Dibromo-3,8-diethylpyrene across studies?

  • Methodological Answer :

  • Experimental Replication : Conduct thermogravimetric analysis (TGA) under controlled conditions (e.g., N₂ vs. air) to isolate degradation pathways.
  • Computational Modeling : Density functional theory (DFT) calculates bond dissociation energies (e.g., C-Br bonds: ~250 kJ/mol) to predict stability.
  • Data Sharing : Use open-data platforms to compare results, ensuring reproducibility and resolving contradictions (e.g., conflicting DSC melting points) .

Q. What strategies are effective in elucidating the mechanistic pathways of 1,6-Dibromo-3,8-diethylpyrene during cross-coupling reactions?

  • Methodological Answer :

  • Isotopic Labeling : Introduce 13^{13}C-labeled ethyl groups to track coupling sequences via 13^13C NMR.
  • In-Situ Spectroscopy : Time-resolved Raman or IR monitors transient intermediates (e.g., Pd-alkyl complexes).
  • Computational Studies : DFT maps energy barriers for oxidative addition/reductive elimination steps, guiding catalyst selection (e.g., CuI vs. PdCl₂) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.